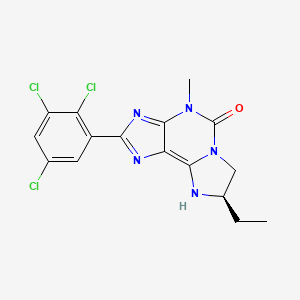![molecular formula C59H77N11O10 B10852795 (2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide](/img/structure/B10852795.png)
(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTR-3046 is a synthetic peptide that acts as a somatostatin receptor antagonist. It is known for its high selectivity towards the somatostatin receptor subtype 5 (SSTR5). This compound has been studied for its potential therapeutic applications, particularly in the treatment of digestive system disorders such as pancreatitis .
Preparation Methods
PTR-3046 is synthesized using solid-phase peptide synthesis (SPPS) on a Rink amide 4-methylbenzhydrylamine resin. The synthesis involves multiple coupling and deprotecting cycles with various amino acids. The process begins with the removal of the Fmoc protecting group from the resin using 20% piperidine in N-methyl-2-pyrrolidinone. Subsequent coupling cycles are carried out with amino acids such as Fmoc-Thr (O-t-Bu)OH, Fmoc- (N-allyloxycarbonylpropyl)PheOH, Fmoc-ValCl, Fmoc-Lys (Boc)OH, and Fmoc-D-TrpOH. The final product is obtained after cyclization and purification by reversed-phase preparative high-performance liquid chromatography .
Chemical Reactions Analysis
PTR-3046 undergoes various chemical reactions, including cyclization and deprotection. The cyclization between free amino and acid groups is achieved using benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate. Deprotection steps involve the use of tetrakis (triphenylphosphine)palladium, acetic acid, and N-methylmorpholine in chloroform. The final deprotection is carried out with moist trifluoroacetic acid containing a trace of ethanedithiol and triisopropylsilane at 0°C .
Scientific Research Applications
PTR-3046 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: PTR-3046 is used to investigate the binding characteristics and selectivity of somatostatin receptors, particularly SSTR5.
Mechanism of Action
PTR-3046 exerts its effects by selectively binding to the somatostatin receptor subtype 5 (SSTR5). This binding inhibits the release of certain enzymes from the pancreas, such as amylase and lipase, without affecting the release of growth hormone or glucagon. The major conformation of PTR-3046 in solution is defined by a type II’ beta-turn at D-Trp-Lys and a cis amide bond at Val-PheC3 .
Comparison with Similar Compounds
PTR-3046 is unique due to its high selectivity for the SSTR5 receptor. Similar compounds include other somatostatin analogues such as octreotide and lanreotide, which also target somatostatin receptors but with different selectivity profiles. PTR-3046’s stability against enzymatic degradation and its specific action on SSTR5 make it distinct from these other analogues .
Properties
Molecular Formula |
C59H77N11O10 |
|---|---|
Molecular Weight |
1100.3 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide |
InChI |
InChI=1S/C59H77N11O10/c1-36(2)51-59(80)70(49(33-39-17-8-5-9-18-39)58(79)69-52(37(3)71)53(61)74)30-14-22-50(73)63-29-28-62-46(31-38-15-6-4-7-16-38)55(76)66-47(32-40-23-25-42(72)26-24-40)56(77)67-48(34-41-35-64-44-20-11-10-19-43(41)44)57(78)65-45(54(75)68-51)21-12-13-27-60/h4-11,15-20,23-26,35-37,45-49,51-52,62,64,71-72H,12-14,21-22,27-34,60H2,1-3H3,(H2,61,74)(H,63,73)(H,65,78)(H,66,76)(H,67,77)(H,68,75)(H,69,79)/t37-,45+,46+,47+,48+,49+,51+,52+/m1/s1 |
InChI Key |
LRUHWPFUOBQIRY-ANYMKNSJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N2CCCC(=O)NCCN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C)C1C(=O)N(CCCC(=O)NCCNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


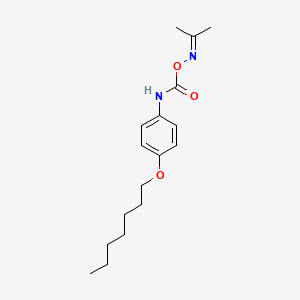
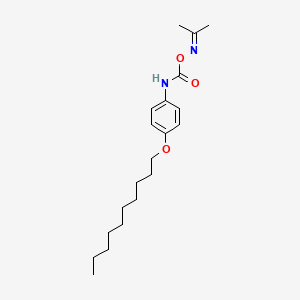
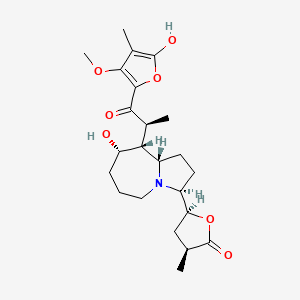
![N-[(S)-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-phenyl-methyl]-2,4-dimethoxy-benzamide](/img/structure/B10852722.png)
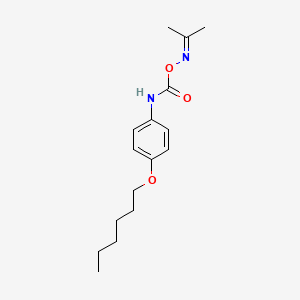
![[3-(2-hydroxy-5-oxo-2H-furan-3-yl)-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-1-yl] acetate](/img/structure/B10852728.png)
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide](/img/structure/B10852729.png)
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide](/img/structure/B10852732.png)
![N-(1-{1-[1-Hydroxy-2-(3-phenyl-propylcarbamoyl)-ethyl]-3-methyl-butylcarbamoyl}-2-methyl-butyl)-4-methylaminomethyl-benzamide](/img/structure/B10852735.png)
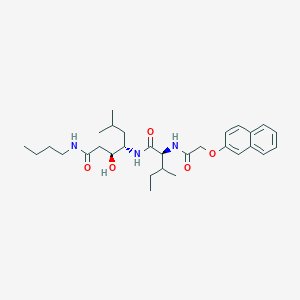

![5-[8-hydroxy-9-[1-(5-hydroxy-3-methoxy-4-methylfuran-2-yl)-1-oxopropan-2-yl]-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepin-3-yl]-3-methyloxolan-2-one](/img/structure/B10852774.png)

